1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile
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Overview
Description
1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile is a complex organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of a benzyl-substituted piperidine with ethyl and oxobutan-2-yl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carboxamide
- 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-amine
- 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-ol
Uniqueness
1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
88122-36-5 |
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Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile |
InChI |
InChI=1S/C19H26N2O/c1-3-16(14-22)18-10-11-21(19(12-20)17(18)4-2)13-15-8-6-5-7-9-15/h5-9,14,16-19H,3-4,10-11,13H2,1-2H3 |
InChI Key |
XQKWHCCAWHCOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCN(C1C#N)CC2=CC=CC=C2)C(CC)C=O |
Origin of Product |
United States |
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